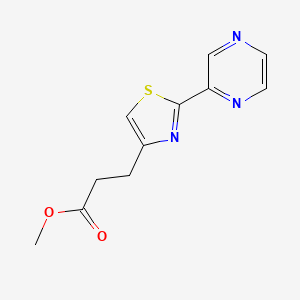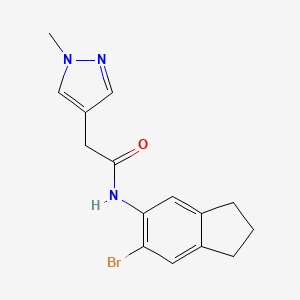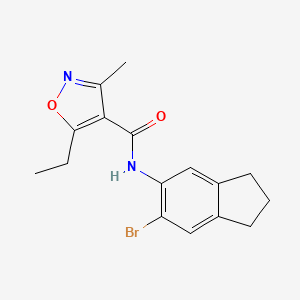![molecular formula C8H14N2O3S B7679472 N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide](/img/structure/B7679472.png)
N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide, commonly known as MPA, is a synthetic compound that has gained attention due to its potential use in scientific research. MPA is a member of the sulfonylaminoacetamide family of compounds and has been studied for its unique properties and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of MPA is not fully understood, but it is believed to act on various ion channels and receptors in the body. MPA has been shown to inhibit the activity of certain ion channels, which may contribute to its anti-cancer and anti-inflammatory properties. MPA has also been shown to interact with GABA receptors in the brain, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
MPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MPA can inhibit the growth of cancer cells and reduce inflammation. MPA has also been shown to have anxiolytic effects in animal models, indicating potential applications in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPA in scientific research is its synthetic nature, which allows for precise control over the chemical properties of the compound. Additionally, MPA has been shown to have a variety of potential applications in various fields of research. However, one limitation of using MPA is its relatively limited availability and high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of MPA. In cancer research, further studies are needed to determine the efficacy of MPA as a potential treatment for various types of cancer. Additionally, more research is needed to fully understand the mechanism of action of MPA and its potential applications in the treatment of neurological disorders and inflammatory diseases. Finally, the synthesis of MPA may be further optimized to improve yields and reduce costs, making it a more accessible option for scientific research.
Métodos De Síntesis
The synthesis of MPA involves the reaction of N-ethylglycine with methyl propiolate in the presence of a base. The resulting product is then reacted with methylsulfonyl chloride to form MPA. The synthesis of MPA has been optimized to improve yields and reduce impurities, making it a viable option for research purposes.
Aplicaciones Científicas De Investigación
MPA has been studied for its potential use in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPA has been shown to inhibit the activity of certain ion channels, which may have implications for the treatment of epilepsy and other neurological disorders. In cancer research, MPA has been shown to have anti-cancer properties, making it a potential candidate for further study. Additionally, MPA has been studied as a potential drug target for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S/c1-4-6-10(14(3,12)13)7-8(11)9-5-2/h1H,5-7H2,2-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFELJKFKNQSOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC#C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methoxy-4-[[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methyl]phenol](/img/structure/B7679393.png)
![Methyl 3-[2-(1-phenylpyrazol-4-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679398.png)
![3-Methyl-5-[(1-phenylpyrazol-3-yl)methylsulfonyl]-4-propyl-1,2,4-triazole](/img/structure/B7679405.png)
![Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679411.png)


![4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol](/img/structure/B7679443.png)
![2-Methoxy-4-[[4-(1,3-thiazol-2-ylamino)piperidin-1-yl]methyl]phenol](/img/structure/B7679452.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide](/img/structure/B7679453.png)

![3-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7679479.png)

![N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide](/img/structure/B7679491.png)

